3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Overview
Description
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is an organic compound with a complex structure that includes a nitrophenyl group, an isoxazole ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester typically involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form 4-nitrophenyl isoxazole. This intermediate is then esterified with ethyl chloroformate under basic conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be further oxidized to form more complex nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The isoxazole ring can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) is a typical reducing system.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of dinitrophenyl derivatives.
Reduction: Formation of 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester.
Substitution: Formation of various substituted isoxazole derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The isoxazole ring can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, such as antimicrobial or anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid methyl ester
- 3-(4-Amino-phenyl)-isoxazole-5-carboxylic acid ethyl ester
- 3-(4-Chloro-phenyl)-isoxazole-5-carboxylic acid ethyl ester
Uniqueness
3-(4-Nitro-phenyl)-isoxazole-5-carboxylic acid ethyl ester is unique due to the presence of the nitrophenyl group, which imparts specific electronic and steric properties. This uniqueness makes it a valuable compound for studying redox reactions and for designing molecules with specific biological activities.
Properties
IUPAC Name |
ethyl 3-(4-nitrophenyl)-1,2-oxazole-5-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O5/c1-2-18-12(15)11-7-10(13-19-11)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFPZKCSNGEMJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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